[(3-Bromo-4-fluorophenyl)methyl](butan-2-yl)amine
Description
(3-Bromo-4-fluorophenyl)methylamine is a secondary amine featuring a bromo-fluoro-substituted benzyl group attached to a butan-2-yl chain. Its molecular formula is C₁₁H₁₅BrFN, with a molecular weight of 260.15 g/mol . The compound combines halogenated aromaticity with a branched aliphatic amine, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H15BrFN |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
N-[(3-bromo-4-fluorophenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C11H15BrFN/c1-3-8(2)14-7-9-4-5-11(13)10(12)6-9/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
YADQZAAUUYHEEI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Method A: Electrophilic Bromination
3-Bromo-4-fluorobenzaldehyde (intermediate) is synthesized via bromination of 4-fluorobenzaldehyde using NaBr, HCl, and NaOCl under ultrasound (20–25°C, 1 hour). This method avoids hazardous liquid bromine and achieves 90–92% yield .
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Bromination | NaBr, HCl, NaOCl, CH₂Cl₂, ultrasound | 3-Bromo-4-fluorobenzaldehyde (purity: 99.2–99.4%) |
| Reduction | NaBH₄ or LiAlH₄ | 3-Bromo-4-fluorobenzyl alcohol |
| Halogenation | PBr₃ or SOBr₂ | 3-Bromo-4-fluorobenzyl bromide |
Method B: Radical Bromination
Alternative approaches use N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) for regioselective bromination.
Amine Coupling Reactions
The benzyl bromide intermediate reacts with butan-2-amine via nucleophilic substitution :
- Dissolve 3-bromo-4-fluorobenzyl bromide (1 eq) in dry THF.
- Add butan-2-amine (1.2 eq) and K₂CO₃ (2 eq).
- Reflux at 60°C for 12 hours.
- Extract with EtOAc, wash with brine, and purify via column chromatography (hexane:EtOAc = 4:1).
| Parameter | Value |
|---|---|
| Yield | 75–82% |
| Purity (HPLC) | ≥98% |
Alternative Route: Reductive Amination
Condense 3-bromo-4-fluorobenzaldehyde with butan-2-amine using NaBH₃CN as a reducing agent:
- Solvent: MeOH, 0°C → RT, 6 hours
- Yield: 68–72%
Optimization Challenges
- Regioselectivity : Bromination at the meta position relative to fluorine requires careful control of reaction conditions to avoid di-substitution.
- Amine Stability : Butan-2-amine’s volatility necessitates inert atmospheres (N₂/Ar) during coupling.
Characterization Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 1H, Ar-H), 7.32 (dd, 1H, Ar-H), 3.85 (s, 2H, CH₂N), 2.70–2.60 (m, 1H, CH(CH₃)₂), 1.35 (d, 6H, CH₃).
- MS (ESI+) : m/z 275.1 [M+H]⁺.
Applications and Derivatives
This amine serves as a key intermediate in:
- Pharmaceutical agents (e.g., fluoroquinolone antibiotics)
- Ligands for asymmetric catalysis
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 75–82 | ≥98 | High |
| Reductive Amination | 68–72 | 95–97 | Moderate |
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-fluorophenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas can facilitate the reduction.
Substitution: Nucleophiles like sodium thiolate or sodium methoxide in the presence of a base can be used.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Positional Isomerism
- (4-Bromo-3-fluorophenyl)methylamine Molecular Formula: C₁₁H₁₅BrFN (same as target compound). Key Difference: Bromine and fluorine substituents are swapped on the phenyl ring (4-bromo-3-fluoro vs. 3-bromo-4-fluoro). The molecular weight remains identical (260.15 g/mol) .
Analogues with Modified Amine Groups
- [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine Molecular Formula: C₁₁H₁₆BrFN₂. Key Difference: The butan-2-yl group is replaced with a 2-(dimethylamino)ethyl chain. The molecular weight increases to 276.17 g/mol .
(Butan-2-yl)[(thiophen-2-yl)methyl]amine
Analogues with Heterocyclic Substituents
N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| (3-Bromo-4-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 3-Br, 4-F on phenyl; butan-2-yl amine | Halogenated aromatic; moderate lipophilicity |
| (4-Bromo-3-fluorophenyl)methylamine | C₁₁H₁₅BrFN | 260.15 | 4-Br, 3-F on phenyl; butan-2-yl amine | Positional isomer; similar reactivity |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Tert-butyl amine; 3-Br, 4-F on phenyl | Increased steric bulk; higher molecular weight |
| [(3-Bromo-4-fluorophenyl)methyl][2-(dimethylamino)ethyl]amine | C₁₁H₁₆BrFN₂ | 276.17 | 2-(dimethylamino)ethyl chain | Enhanced solubility; potential CNS activity |
| (Butan-2-yl)[(thiophen-2-yl)methyl]amine | C₉H₁₅NS | 169.29 | Thiophene ring; no halogens | Lower molecular weight; sulfur-mediated interactions |
Biological Activity
The compound (3-Bromo-4-fluorophenyl)methylamine is a halogenated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine substituents on the phenyl ring enhances its reactivity and binding affinity to biological targets, making it a candidate for further pharmacological investigation.
- Molecular Formula : C11H14BrFN
- Molecular Weight : 276.14 g/mol
The compound features a butan-2-yl amine moiety, which contributes to its hydrophilic properties and potential interactions with biological receptors. The dual halogenation (bromine and fluorine) significantly influences its chemical behavior, enhancing its ability to interact with proteins and enzymes.
The biological activity of (3-Bromo-4-fluorophenyl)methylamine can be attributed to several mechanisms:
- Binding Affinity : The halogen atoms increase the binding affinity to specific proteins or enzymes through halogen bonding, which can stabilize the interaction.
- Hydrogen Bonding : The amine group allows for hydrogen bonding, facilitating interactions with target biomolecules.
- Electrostatic Interactions : These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.
Antitumor Activity
Recent studies have indicated that compounds similar to (3-Bromo-4-fluorophenyl)methylamine exhibit significant antitumor properties. For instance, certain pyrazole derivatives have shown promising results in inhibiting cancer cell growth, with IC50 values indicating effective cytotoxicity against various cancer cell lines (e.g., A549, MCF-7) .
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests that (3-Bromo-4-fluorophenyl)methylamine could also possess similar anti-inflammatory properties .
Antimicrobial Activity
Halogenated compounds are often evaluated for their antimicrobial properties. Preliminary findings suggest that (3-Bromo-4-fluorophenyl)methylamine may inhibit bacterial growth through mechanisms such as membrane disruption and interference with metabolic pathways .
Structure-Activity Relationship (SAR)
The biological activity of (3-Bromo-4-fluorophenyl)methylamine is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Bromine Substituent | Enhances binding affinity and reactivity |
| Fluorine Substituent | Modifies electronic properties, potentially increasing selectivity towards targets |
| Butan-2-yl Amine Group | Facilitates solubility and interaction with biological systems |
Case Studies
- Antitumor Efficacy : A study on pyrazole derivatives revealed that compounds with similar halogenated structures exhibited IC50 values as low as 14.2 nM against specific kinases implicated in cancer pathways . This highlights the potential of (3-Bromo-4-fluorophenyl)methylamine as a lead compound for developing new anticancer agents.
- Inflammatory Response Modulation : Research demonstrated that certain derivatives could significantly reduce inflammatory markers in cell models, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Bromo-4-fluorophenyl)methylamine?
- Methodological Answer : The compound can be synthesized via reductive amination, where 3-bromo-4-fluorobenzaldehyde is reacted with butan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) under inert conditions. Alternatively, nucleophilic substitution of a brominated benzyl chloride with butan-2-ylamine in a polar aprotic solvent (e.g., DMF) may yield the target compound. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. How can the purity and structural integrity of the synthesized compound be confirmed?
- Methodological Answer : Analytical techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and amine bonding.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]), as demonstrated in NIST reference data for structurally similar brominated amines .
- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% by area normalization) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Follow protocols for halogenated amines:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Store in airtight containers at 0–6°C to prevent degradation.
- Avoid exposure to moisture or heat, as brominated compounds may release toxic fumes .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (3-Bromo-4-fluorophenyl)methylamine in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the bromine atom’s electrophilicity can be quantified using Fukui indices, guiding predictions for Suzuki coupling or cross-coupling reactions .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous brominated amines?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., solvent polarity, pH). Standardize testing using:
- Dose-response curves : Assess cell viability (e.g., MTT assays) across multiple concentrations.
- Control experiments : Compare with known inhibitors (e.g., kinase inhibitors) to validate target specificity, as seen in studies on bromophenyl acetamides .
Q. How does X-ray crystallography confirm the molecular conformation of this amine?
- Methodological Answer : Co-crystallize the compound with a heavy-atom derivative (e.g., PtCl4) to enhance diffraction. Solve the structure using SHELXL for refinement, analyzing bond angles and torsion angles to confirm the butan-2-yl group’s spatial arrangement relative to the aromatic ring .
Q. What mechanistic insights explain regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?
- Methodological Answer : The bromine and fluorine substituents direct EAS via meta/para effects. For nitration, the -Br group (strongly deactivating) dominates, directing incoming electrophiles to the less hindered position. Monitor reaction progress using TLC and isolate intermediates for NMR analysis, as demonstrated in biphenylamine syntheses .
Q. How can environmental toxicity be assessed for this compound?
- Methodological Answer : Use in silico models (e.g., ECOSAR) to predict aquatic toxicity. Validate with Daphnia magna acute toxicity assays (OECD 202 guidelines), measuring LC50 values. Compare results with structurally similar compounds, such as bromochlorophenyl derivatives, which show moderate ecotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
